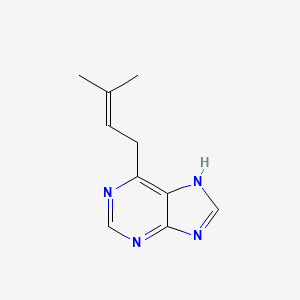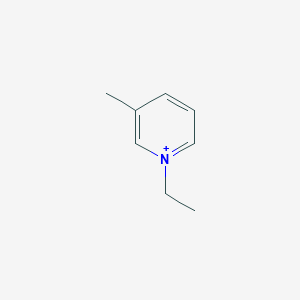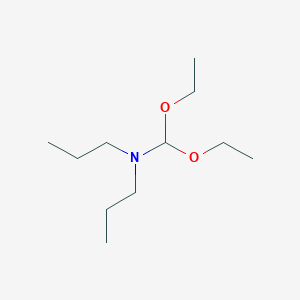![molecular formula C9H11NO2 B14663615 Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide CAS No. 51357-27-8](/img/structure/B14663615.png)
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide is an organic compound that belongs to the class of nitrones. Nitrones are characterized by the presence of a nitrogen-oxygen double bond and are known for their applications in organic synthesis and as spin traps in electron paramagnetic resonance (EPR) spectroscopy.
Métodos De Preparación
The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide typically involves the reaction of methanamine with an aldehyde or ketone in the presence of an oxidizing agent. One common method is the condensation of methanamine with 3-methoxybenzaldehyde, followed by oxidation using hydrogen peroxide or a similar oxidizing agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form the corresponding amine or other reduced products.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide has several scientific research applications:
Chemistry: It is used as a spin trap in EPR spectroscopy to detect and study free radicals.
Biology: The compound is used in studies involving oxidative stress and free radical biology.
Mecanismo De Acción
The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide involves its ability to trap free radicals. The nitrone group reacts with free radicals to form stable nitroxide radicals, which can be detected and studied using EPR spectroscopy. This property makes it valuable in research related to oxidative stress and radical-mediated processes .
Comparación Con Compuestos Similares
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide can be compared with other nitrones such as:
N-Methyl-α-phenylnitrone (PBN): PBN is another commonly used nitrone spin trap with similar applications in EPR spectroscopy.
N-Benzylidenemethylamine N-oxide: This compound has similar structural features and applications but differs in the substituents on the phenyl ring.
N-Methoxy-N-methylamine: This compound is structurally similar but lacks the nitrone group, leading to different chemical properties and applications.
This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and stability in various chemical reactions.
Propiedades
Número CAS |
51357-27-8 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H11NO2/c1-10(11)7-8-4-3-5-9(6-8)12-2/h3-7H,1-2H3 |
Clave InChI |
CSKXEOACHRXVFE-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CC1=CC(=CC=C1)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



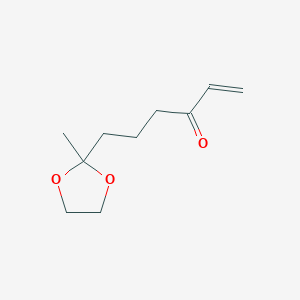
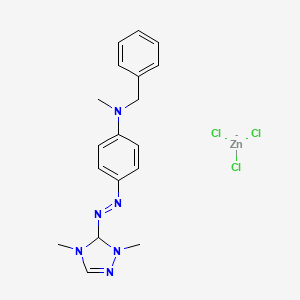
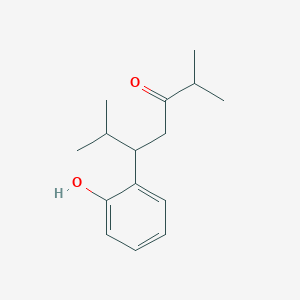

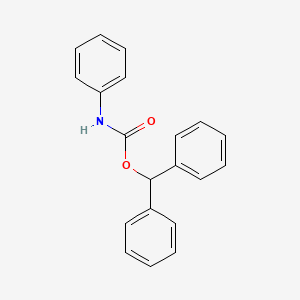
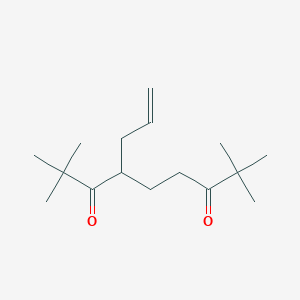


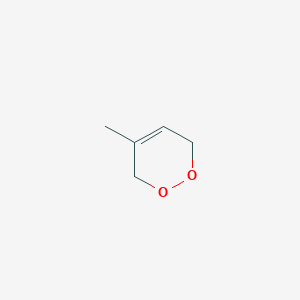
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
